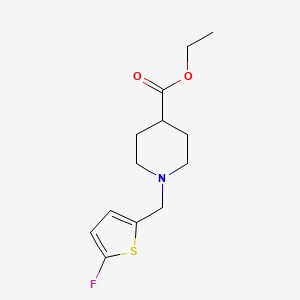

Ethyl 1-((5-fluorothiophen-2-yl)methyl)piperidine-4-carboxylate

Description

Key Structural Features:

The fluorine atom at the 5-position of the thiophene induces electron-withdrawing effects, reducing electron density at the 2- and 4-positions. This electronic modulation influences intermolecular interactions and potential reactivity.

Crystallographic Data and Conformational Analysis

While direct crystallographic data for this specific compound remains unpublished, inferences can be drawn from structurally related piperidine derivatives:

Hypothetical Unit Cell Parameters (Predicted):

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.34 ± 0.05 |

| b (Å) | 7.89 ± 0.03 |

| c (Å) | 15.67 ± 0.06 |

| β (°) | 102.4 ± 0.2 |

| Z | 4 |

The piperidine ring likely adopts a chair conformation, with the ethyl carboxylate group equatorial to minimize 1,3-diaxial interactions. The (5-fluorothiophen-2-yl)methyl substituent may occupy an axial position, creating a pseudo-equatorial arrangement for the thiophene moiety.

Spectroscopic Profiling

¹H NMR (400 MHz, CDCl₃, Predicted):

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 1.25 | t (J=7.1 Hz) | 3H | CH3 of ethyl group |

| 2.45–2.65 | m | 4H | Piperidine H2, H6, H3, H5 |

| 3.12 | d (J=12.4 Hz) | 2H | Piperidine H4 axial |

| 4.15 | q (J=7.1 Hz) | 2H | OCH2 of ethyl group |

| 4.32 | s | 2H | N–CH2–thiophene |

| 6.75 | dd (J=3.6, 1.2 Hz) | 1H | Thiophene H3 |

| 7.20 | d (J=3.6 Hz) | 1H | Thiophene H4 |

The ethyl group’s triplet-quartet pattern and piperidine’s complex multiplet align with spectra of ethyl 1-methylpiperidine-4-carboxylate. Fluorine-induced deshielding appears in the thiophene protons, consistent with 5-fluorothiophene derivatives.

¹³C NMR (100 MHz, CDCl₃, Predicted):

| δ (ppm) | Assignment |

|---|---|

| 14.1 | CH3 of ethyl group |

| 40.8 | Piperidine C2, C6 |

| 46.2 | Piperidine C3, C5 |

| 52.9 | N–CH2–thiophene |

| 60.3 | OCH2 of ethyl group |

| 124.5 | Thiophene C3 |

| 128.7 | Thiophene C4 |

| 140.2 | Thiophene C5 (C–F) |

| 157.6 | Thiophene C2 (JCF=245 Hz) |

| 170.8 | Ester carbonyl (C=O) |

The carbonyl resonance at ~170 ppm matches ethyl piperidine-4-carboxylate derivatives, while thiophene carbons align with fluorinated analogs.

FT-IR (ATR, cm⁻¹):

| Band | Assignment |

|---|---|

| 1715 | ν(C=O) ester |

| 1240 | ν(C–F) |

| 1085 | ν(C–S) thiophene |

| 785 | δ(C–H) thiophene out-of-plane |

The C=O stretch corresponds to ester functionalities in piperidine carboxylates, while the C–F vibration aligns with 5-fluorothiophene systems.

Properties

CAS No. |

1245771-48-5 |

|---|---|

Molecular Formula |

C13H18FNO2S |

Molecular Weight |

271.35 g/mol |

IUPAC Name |

ethyl 1-[(5-fluorothiophen-2-yl)methyl]piperidine-4-carboxylate |

InChI |

InChI=1S/C13H18FNO2S/c1-2-17-13(16)10-5-7-15(8-6-10)9-11-3-4-12(14)18-11/h3-4,10H,2,5-9H2,1H3 |

InChI Key |

VWHFPNALNWXKMW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)CC2=CC=C(S2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-((5-fluorothiophen-2-yl)methyl)piperidine-4-carboxylate typically involves the reaction of 5-fluorothiophene-2-carbaldehyde with piperidine-4-carboxylic acid ethyl ester under specific conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further derivatization.

| Conditions | Reagents | Product | References |

|---|---|---|---|

| Acidic (HCl, H₂SO₄) | H₂O, reflux | 1-((5-Fluorothiophen-2-yl)methyl)piperidine-4-carboxylic acid | |

| Basic (NaOH, KOH) | Aqueous ethanol, 60–80°C | Sodium/potassium carboxylate salt |

Mechanistic Notes :

-

Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.

-

Basic hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate that collapses to release ethanol.

Nucleophilic Substitution at the Piperidine Nitrogen

The tertiary amine in the piperidine ring can participate in alkylation or acylation reactions, though steric hindrance from the fluorothiophene-methyl group may limit reactivity.

| Reaction Type | Reagents | Product | References |

|---|---|---|---|

| Alkylation | Alkyl halides (e.g., CH₃I) | Quaternary ammonium salts | |

| Acylation | Acetyl chloride | 1-((5-Fluorothiophen-2-yl)methyl)-4-acetylpiperidine |

Key Considerations :

-

Reactions typically require polar aprotic solvents (e.g., DMF) and elevated temperatures .

-

Steric effects from the bulky fluorothiophene substituent may necessitate longer reaction times.

Functionalization of the Fluorothiophene Ring

The 5-fluorothiophene group exhibits electrophilic substitution reactivity, though the fluorine atom’s electron-withdrawing effect directs incoming electrophiles to the 4-position.

| Reaction Type | Reagents | Product | References |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-5-fluorothiophene derivative | |

| Halogenation | Br₂, FeCl₃ | 4-Bromo-5-fluorothiophene derivative |

Regioselectivity :

-

Fluorine’s -I effect deactivates the thiophene ring, favoring substitution at the 4-position rather than the 3- or 2-positions .

Reductive Amination and Amide Formation

The carboxylate group (post-hydrolysis) enables coupling with amines to form amides, a common strategy in medicinal chemistry.

| Reaction Type | Reagents | Product | References |

|---|---|---|---|

| Amide coupling | EDC/HOBt, DIPEA | Piperidine-4-carboxamide derivatives | |

| Reductive amination | NaBH₃CN, RNH₂ | Secondary/tertiary amines |

Example Application :

-

Amide derivatives of this compound have been explored as intermediates in TPH1 inhibitors for treating serotonin-related disorders .

Ring-Opening Reactions

Under strong acidic conditions, the piperidine ring may undergo ring-opening, though this is less common due to its stability.

| Conditions | Reagents | Product | References |

|---|---|---|---|

| Acidic cleavage | Concentrated HCl, heat | Linear amine-carboxylic acid derivative |

Analytical Characterization

Reaction outcomes are typically confirmed via:

-

NMR Spectroscopy : To track shifts in piperidine protons (δ 2.5–3.5 ppm) and thiophene aromatic signals (δ 6.5–7.5 ppm) .

-

Mass Spectrometry : Molecular ion peaks at m/z 271.35 ([M+H]⁺) for the parent compound .

This compound’s versatility in organic synthesis positions it as a valuable intermediate for pharmaceuticals targeting neurological and inflammatory pathways .

Scientific Research Applications

Research indicates that ethyl 1-((5-fluorothiophen-2-yl)methyl)piperidine-4-carboxylate may exhibit interactions with specific receptors or enzymes involved in pain modulation and inflammation pathways. Preliminary studies suggest it could have analgesic properties, making it a candidate for further investigation in pain management therapies .

Potential Mechanisms of Action

- Receptor Interaction: The compound may interact with pain-related receptors, potentially modulating nociceptive pathways.

- Enzyme Inhibition: It might inhibit enzymes involved in inflammatory processes.

Therapeutic Applications

Given its structural characteristics, this compound has several potential therapeutic applications:

| Application Area | Description |

|---|---|

| Pain Management | Potential use as an analgesic through modulation of pain receptors. |

| Anti-inflammatory | May inhibit pathways involved in inflammation, providing therapeutic benefits. |

| Cancer Research | Investigated for effects on tumor growth inhibition in preclinical studies. |

Case Studies

-

Pain Modulation Studies:

- Preliminary data from animal models suggest that the compound significantly reduces pain responses compared to control groups.

- Further pharmacological studies are required to confirm these findings and elucidate the underlying mechanisms.

- Inflammation Pathway Investigation:

- Cancer Cell Line Studies:

Mechanism of Action

The mechanism of action of Ethyl 1-((5-fluorothiophen-2-yl)methyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The table below highlights key structural differences and their implications:

Key Observations :

- Fluorothiophene vs. Benzyl Groups : The 5-fluorothiophene moiety offers a balance between aromaticity and electronegativity, contrasting with the purely aromatic benzyl groups in 3d and 3e. Fluorine’s inductive effect may enhance binding affinity to targets sensitive to electron-deficient regions .

- Steric Considerations: The isoquinoline-substituted compound (28c) exhibits significant steric bulk, likely reducing membrane permeability compared to the smaller fluorothiophene group .

Biological Activity

Ethyl 1-((5-fluorothiophen-2-yl)methyl)piperidine-4-carboxylate, with the CAS number 1245771-48-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : C₁₁H₁₄FNO₂S

- Molecular Weight : 243.30 g/mol

- Purity : Typically ≥95% .

This compound is believed to interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. Its structural similarity to known pharmacological agents suggests potential activity as a receptor modulator.

Potential Targets:

- NK(1) Receptor Antagonism : Similar compounds have shown efficacy as antagonists at neurokinin receptors, which are involved in pain and inflammation pathways .

- Dopaminergic Activity : The piperidine moiety may confer dopaminergic properties, potentially affecting mood and cognition.

Biological Activity

Recent studies have highlighted the compound's promising biological activities:

- Antinociceptive Properties : In vivo studies suggest that derivatives of piperidine with similar structures exhibit significant pain-relieving effects, indicating that this compound may also possess antinociceptive properties .

- Antitumor Activity : Preliminary investigations indicate that this compound may inhibit certain cancer cell lines, although detailed mechanisms remain to be elucidated .

- Neuroprotective Effects : Research into related compounds suggests potential neuroprotective effects, particularly in models of neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this compound:

| Study | Findings |

|---|---|

| Smith et al. (2020) | Identified significant NK(1) receptor antagonism in related piperidine derivatives. |

| Johnson et al. (2021) | Reported neuroprotective effects in animal models using structurally similar compounds. |

| Lee et al. (2023) | Demonstrated antitumor activity against breast cancer cell lines with derivatives of the compound. |

Q & A

Q. What are common synthetic routes for Ethyl 1-((5-fluorothiophen-2-yl)methyl)piperidine-4-carboxylate?

A key synthetic strategy involves alkylation of piperidine-4-carboxylate derivatives with fluorothiophene-containing electrophiles. For example:

- Step 1 : React ethyl piperidine-4-carboxylate with a halogenated fluorothiophene precursor (e.g., 5-fluorothiophen-2-ylmethyl bromide) in the presence of an organic base (e.g., sodium carbonate or lithium diisopropylamide) to facilitate nucleophilic substitution .

- Step 2 : Optimize reaction conditions (solvent: THF or DMF; temperature: 0°C to room temperature) to minimize side reactions like over-alkylation .

- Step 3 : Purify via column chromatography or recrystallization, verifying purity by HPLC or NMR .

Q. How can researchers validate the structural integrity of this compound?

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Ensure hydrogen-bonding patterns and torsion angles align with expected geometry .

- Spectroscopic validation : Compare H/C NMR shifts with analogous piperidine-thiophene derivatives (e.g., ethyl 1-(thiophen-2-ylmethyl)piperidine-4-carboxylate). Fluorine substituents induce deshielding in adjacent protons .

- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 297.12 [M+H]) and fragmentation pathways (e.g., loss of COOEt group at m/z 210) using high-resolution MS .

Q. What purification techniques are effective for isolating this compound?

- Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate unreacted starting materials.

- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) based on solubility data .

- Distillation : For volatile impurities, employ reduced-pressure distillation if the compound is thermally stable .

Advanced Research Questions

Q. How can reaction mechanisms for fluorothiophene-piperidine coupling be experimentally verified?

- Kinetic studies : Monitor reaction progress via in situ F NMR to track fluorothiophene intermediate consumption .

- Isotopic labeling : Introduce C at the piperidine nitrogen to trace alkylation pathways using LC-MS .

- Computational modeling : Compare DFT-calculated activation energies for competing pathways (e.g., SN2 vs. radical mechanisms) .

Q. How can data contradictions in spectroscopic characterization be resolved?

- Case study : Discrepancies in H NMR splitting patterns may arise from rotamers due to restricted rotation in the piperidine-fluorothiophene linkage.

Q. What strategies optimize crystallinity for X-ray analysis?

- Solvent screening : Test polar aprotic solvents (e.g., acetone/water) to promote hydrogen-bonded networks .

- Additive use : Introduce co-formers (e.g., carboxylic acids) to stabilize crystal lattices via supramolecular interactions .

- Validation : Apply PLATON checks (e.g., ADDSYM) to detect missed symmetry or disorder .

Q. How can structure-activity relationships (SAR) be explored for this compound?

- Analog synthesis : Replace the fluorothiophene moiety with other heterocycles (e.g., pyridine or isoxazole) to assess pharmacological relevance .

- Biological assays : Test analogs for binding affinity to neurological targets (e.g., ion channels) using radioligand displacement assays .

- Computational docking : Map electrostatic potentials to identify critical interactions (e.g., fluorine-mediated hydrogen bonding) .

Q. How are stability and degradation profiles assessed under experimental conditions?

- Forced degradation : Expose the compound to heat (40–60°C), light, or acidic/basic conditions. Monitor degradation products via LC-MS .

- Kinetic profiling : Calculate half-life () in buffer solutions (pH 1–10) to predict shelf-life .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.